N-(4-methoxy-3-nitrophenyl)-4-propoxybenzamide
Overview
Description
N-(4-methoxy-3-nitrophenyl)-4-propoxybenzamide is an organic compound characterized by its complex structure, which includes methoxy, nitro, and propoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-nitrophenyl)-4-propoxybenzamide typically involves a multi-step process. One common method starts with the nitration of 4-methoxyaniline to produce 4-methoxy-3-nitroaniline. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-nitrophenyl)-4-propoxybenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products
Reduction: 4-methoxy-3-aminophenyl-4-propoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-nitrobenzoic acid and 4-propoxybenzamide.
Scientific Research Applications
N-(4-methoxy-3-nitrophenyl)-4-propoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-nitrophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and propoxy groups may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-methoxy-3-nitroaniline: Lacks the propoxybenzamide moiety, making it less complex.
4-nitroacetanilide: Contains a nitro group and an acetanilide moiety but lacks the methoxy and propoxy groups.
Uniqueness
N-(4-methoxy-3-nitrophenyl)-4-propoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and propoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-10-24-14-7-4-12(5-8-14)17(20)18-13-6-9-16(23-2)15(11-13)19(21)22/h4-9,11H,3,10H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCWLIZDVCWSTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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